molecular formula C8H7ClN2 B1149124 2-Chloro-7-methylpyrazolo[1,5-a]pyridine CAS No. 1204298-63-4

2-Chloro-7-methylpyrazolo[1,5-a]pyridine

Cat. No.: B1149124
CAS No.: 1204298-63-4
M. Wt: 167
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Description

2-Chloro-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyridine core. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of bases such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-7-methylpyrazolo[1,5-a]pyridine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a scaffold for drug development, particularly in the design of anticancer and antimicrobial agents.

    Material Science: Due to its unique photophysical properties, the compound is explored for use in the development of fluorescent probes and organic light-emitting diodes (OLEDs).

    Biological Research: The compound is used in the study of enzyme inhibition and as a tool for investigating biological pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazolo[1,5-a]pyridine: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.

    7-Methylpyrazolo[1,5-a]pyridine:

Uniqueness

2-Chloro-7-methylpyrazolo[1,5-a]pyridine is unique due to the presence of both the chlorine and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. The chlorine atom, in particular, allows for further functionalization through substitution reactions, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

1204298-63-4

Molecular Formula

C8H7ClN2

Molecular Weight

167

Synonyms

2-Chloro-7-methylpyrazolo[1,5-a]pyridine

Origin of Product

United States

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